molecular formula C9H13N3O2 B2685186 (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354006-76-0

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2685186
CAS RN: 1354006-76-0
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-SSDOTTSWSA-N
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Description

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MPP is a pyrrolidine derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies. In

Mechanism of Action

The exact mechanism of action of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to bind to the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmission and immune function.
Biochemical and Physiological Effects:
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has several advantages for use in lab experiments, including its unique chemical structure and potential applications in drug discovery and development. However, there are also limitations to its use, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. One potential area of study is its use as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol could help to facilitate its use in scientific research.
Conclusion:
In conclusion, (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, or (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, is a promising chemical compound with potential applications in drug discovery and development. Its unique chemical structure, anti-inflammatory, anti-cancer, and anti-microbial activities, and potential use as a chiral building block make it an interesting candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves a multi-step process that includes the reaction of 4-chloro-6-methoxypyrimidine with (R)-3-hydroxypyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.

properties

IUPAC Name

(3R)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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